3'-Hydroxygynuramide II
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Overview
Description
3’-Hydroxygynuramide II is an organic compound with the chemical formula C42H83NO6 and a molar mass of 698.11 g/mol . It is a white to light yellow crystalline solid with a melting point of about 140-142°C . This compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It is mainly used in scientific research as an intermediate and reagent for organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 3’-Hydroxygynuramide II are currently unknown . This compound is mainly used in scientific research as an intermediate and reagent for organic synthesis .
Mode of Action
It is known to play a role in catalyzing or accelerating certain chemical reactions .
Pharmacokinetics
It is known that the compound is a white to light yellow crystalline solid with a melting point of about 140-142°c . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . These properties may influence its bioavailability.
Result of Action
It has been suggested that it may have potential anti-inflammatory properties due to its ability to inhibit prostaglandin synthesis . It has also been shown to be an effective inhibitor of human platelet aggregation, with an IC50 value of 0.6 μM .
Action Environment
The action, efficacy, and stability of 3’-Hydroxygynuramide II can be influenced by various environmental factors. For instance, the compound needs to be stored and handled properly to avoid unsafe reactions with other chemicals . It is recommended to handle this compound in a well-ventilated laboratory environment and with appropriate protective measures .
Preparation Methods
The common method for preparing 3’-Hydroxygynuramide II involves reacting an appropriate amount of gynuramine with an oxidant, such as acetone peroxide, under suitable conditions . The reaction is generally carried out in an organic solvent, and the target product can be obtained by an appropriate purification step
Chemical Reactions Analysis
3’-Hydroxygynuramide II undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like acetone peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acetone peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Hydroxygynuramide II has several scientific research applications:
Comparison with Similar Compounds
3’-Hydroxygynuramide II is unique due to its specific chemical structure and properties. Similar compounds include other phytochemicals isolated from the roots of Phyllanthus amarus . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3’-Hydroxygynuramide II lies in its potent anti-inflammatory and anti-platelet aggregation properties .
Similar compounds include:
- Gynuramine
- Other hydroxygynuramide derivatives
These compounds are used in various scientific research applications but differ in their specific effects and mechanisms of action.
Biological Activity
3'-Hydroxygynuramide II is a compound derived from the Gynura genus, which has been studied for its potential biological activities. This article presents a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
Chemical Background
This compound (CAS No. 1401093-57-9) is structurally related to other compounds within the Gynura species, known for their diverse pharmacological properties. The compound is characterized by its hydroxyl group at the 3' position, which may play a significant role in its biological interactions.
The compound exhibits various biochemical properties that contribute to its biological activity:
- Enzyme Interactions : this compound interacts with multiple enzymes and proteins, influencing various biochemical pathways.
- Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against several cancer cell lines, including KB (human oral carcinoma), BC (human breast cancer), and NCl-H187 (small cell lung cancer) .
Understanding the mechanism of action of this compound is crucial for elucidating its therapeutic potential:
- Target Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to enhance the expression of protein kinase B (PKB) and phosphatidylinositol 3-kinase (PI3K), which are vital for cellular survival and metabolism .
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity
The biological activities of this compound can be categorized as follows:
Case Studies
-
Cytotoxicity Testing :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value indicative of moderate activity. This suggests potential for further development as an anticancer drug.
- Insulin Sensitivity Improvement :
Data Table
Properties
IUPAC Name |
2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO6/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(46)41(48)42(49)43-37(36-44)40(47)38(45)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-41,44-48H,3-25,27,29-36H2,1-2H3,(H,43,49)/b28-26+/t37-,38+,39?,40-,41?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIODQZFUMOSRL-NZUMOFPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.